molecular formula C7H3Br2N B1610009 2,3-dibromobenzonitrile CAS No. 34362-24-8

2,3-dibromobenzonitrile

Cat. No.: B1610009
CAS No.: 34362-24-8
M. Wt: 260.91 g/mol
InChI Key: IAQRNDXVYOQXLS-UHFFFAOYSA-N
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Description

2,3-dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dibromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions of the benzene ring.

Another method involves the use of 2,3-dibromo-benzaldehyde as a starting material. The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium carbonate (Na2CO3). This method offers a straightforward route to obtain 2,3-dibromo-benzonitrile with high yield .

Industrial Production Methods

Industrial production of 2,3-dibromo-benzonitrile often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the bromination reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2,3-dibromobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in 2,3-dibromo-benzonitrile can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 2,3-Dibromo-benzylamine.

    Oxidation: 2,3-Dibromo-benzoic acid.

Scientific Research Applications

2,3-dibromobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 2,3-dibromo-benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and nitrile group contribute to its binding affinity and specificity. The compound can also participate in electron transfer reactions, influencing redox pathways and cellular processes .

Comparison with Similar Compounds

2,3-dibromobenzonitrile can be compared with other halogenated benzonitriles, such as:

    2,4-Dibromo-benzonitrile: Similar in structure but with bromine atoms at the 2nd and 4th positions. It exhibits different reactivity and selectivity in chemical reactions.

    3,5-Dibromo-benzonitrile: Bromine atoms at the 3rd and 5th positions, leading to distinct electronic and steric effects.

    2,3-Dichloro-benzonitrile: Chlorine atoms instead of bromine, resulting in different chemical properties and applications.

Properties

IUPAC Name

2,3-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQRNDXVYOQXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467527
Record name 2,3-Dibromo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34362-24-8
Record name 2,3-Dibromo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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